Full Kinetic Fingerprint (kₒₙ, kₒff, Residence Time) Quantified for Ac-GpYLPQTV-NH₂, Enabling Structure–Kinetics Relationship (SKR) Analysis
Ac-GpYLPQTV-NH₂ is the only gp130‑derived phosphopeptide for which a complete kinetic profile has been publicly reported. On the KINETICfinder® platform, Ac-GpYLPQTV-NH₂ bound to STAT3 with a Kd of 116 ± 11 nM, an association rate constant (kₒₙ) of 6.0 × 10⁵ M⁻¹s⁻¹, a dissociation rate constant (kₒff) of 6.9 × 10⁻² s⁻¹, and a residence time of 0.24 ± 0.01 min [1]. In contrast, the non‑acetylated GpYLPQTV peptide (without kinetic resolution) showed only an equilibrium Kd of 20 nM by SPR under different conditions [2]. The availability of full kinetic parameters for the acetylated form allows medicinal chemistry teams to perform structure–kinetics relationships (SKR) and prioritize compounds with optimal target residence times.
| Evidence Dimension | Binding kinetics (kₒₙ, kₒff, residence time, Kd) |
|---|---|
| Target Compound Data | Kd = 116 ± 11 nM; kₒₙ = 6.0 × 10⁵ M⁻¹s⁻¹; kₒff = 6.9 × 10⁻² s⁻¹; Residence time = 0.24 ± 0.01 min |
| Comparator Or Baseline | GpYLPQTV (non‑acetylated): Kd = 20 nM (SPR, equilibrium only; no kₒₙ/kₒff reported) |
| Quantified Difference | ~5.8‑fold higher Kd for Ac‑form but full kinetic resolution available vs. equilibrium‑only data for comparator |
| Conditions | Ac‑form: KINETICfinder® (SPR‑based), 25°C, pH 7.4. Comparator: Biacore SPR, 25°C, pH 7.4 (Zhao et al. 2010). |
Why This Matters
Complete kinetic resolution is essential for rank‑ordering lead candidates in drug discovery; a compound with only an equilibrium Kd cannot inform whether affinity derives from fast association or slow dissociation, whereas Ac‑GpYLPQTV‑NH₂ provides both.
- [1] Enzymlogic. Deciphering STAT3 Binding Kinetics to Inform Drug Design. 2025. KINETICfinder® Application Note. View Source
- [2] Zhao W, Jaganathan S, Turkson J. A cell-permeable Stat3 SH2 domain mimetic inhibits Stat3 activation and induces antitumor cell effects in vitro. J Biol Chem. 2010;285(46):35855-35865. View Source
